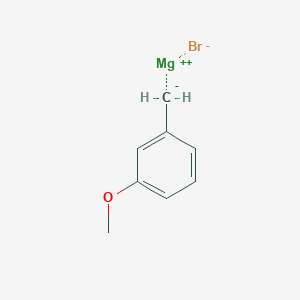

3-Methoxybenzylmagnesium bromide

Beschreibung

3-Methoxybenzylmagnesium bromide is a Grignard reagent widely used in organic synthesis for forming carbon-carbon bonds. Structurally, it consists of a benzyl group (C₆H₅CH₂–) substituted with a methoxy (–OCH₃) group at the meta position (3-position) and coordinated to magnesium bromide. This reagent is typically prepared by reacting 3-methoxybenzyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF), yielding a solution with a concentration of 0.25 M in THF .

Eigenschaften

CAS-Nummer |

108817-38-5 |

|---|---|

Molekularformel |

C8H9BrMgO |

Molekulargewicht |

225.37 g/mol |

IUPAC-Name |

magnesium;1-methanidyl-3-methoxybenzene;bromide |

InChI |

InChI=1S/C8H9O.BrH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

ZXYBFPHNTBHOCD-UHFFFAOYSA-M |

Kanonische SMILES |

COC1=CC=CC(=C1)[CH2-].[Mg+2].[Br-] |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Benzylmagnesium Bromide (C₆H₅CH₂MgBr)

- Reactivity and Yield :

In a direct alkylation reaction, 3-methoxybenzylmagnesium bromide achieved a 95% yield, whereas benzylmagnesium bromide (unsubstituted) provided only 60% under identical conditions . The electron-donating methoxy group enhances nucleophilicity and stabilizes intermediates, improving reactivity. - Electronic Effects :

The methoxy substituent activates the benzyl group via resonance (+R effect), making 3-methoxybenzylmagnesium bromide more reactive toward electrophiles compared to the unsubstituted benzyl variant.

4-Methoxybenzylmagnesium Bromide

- Substituent Position :

The para-substituted methoxy group (4-position) exerts a stronger +R effect than the meta-substituted variant due to better resonance stabilization. However, steric hindrance in the para position may reduce accessibility in certain reactions.

3-Methoxyphenylmagnesium Bromide (C₆H₄(OCH₃)-3-MgBr)

- Structural Difference :

Unlike the benzyl variant, this reagent features a phenyl group directly bonded to magnesium, lacking the CH₂ spacer. This reduces steric bulk but may limit applications requiring flexible alkyl chains. - Reactivity :

The absence of a benzyl CH₂ group diminishes its utility in alkylation reactions but enhances compatibility with aromatic electrophiles.

Halogen-Substituted Analogues (e.g., 3-Chlorobenzylmagnesium Bromide)

- Electronic Effects :

Chlorine, an electron-withdrawing (–I) group, reduces nucleophilicity compared to methoxy-substituted reagents. This results in lower yields in reactions requiring strong nucleophiles, such as ketone alkylation .

Data Tables

Table 1: Physical and Chemical Properties

*CAS for chloride variant; bromide variant structurally analogous.

Table 2: Reaction Yield Comparison

| Substrate | Grignard Reagent | Yield (%) | Conditions |

|---|---|---|---|

| General alkylation target | 3-Methoxybenzylmagnesium bromide | 95 | THF, 0.25 M, 25°C |

| General alkylation target | Benzylmagnesium bromide | 60 | THF, 2.0 M, 25°C |

Research Findings and Mechanistic Insights

- Steric and Electronic Effects :

The meta-methoxy group in 3-methoxybenzylmagnesium bromide balances electronic activation (+R effect) and steric accessibility, making it superior to para-substituted or halogenated analogues in reactions requiring moderate nucleophilicity . - Stability : Solutions in THF are stable under inert atmospheres but degrade rapidly upon exposure to moisture or oxygen, necessitating strict anhydrous handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.